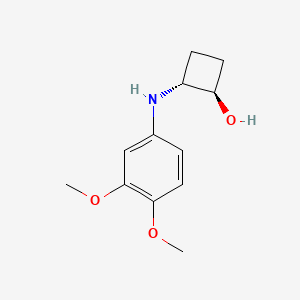
Rel-(1R,2R)-2-((3,4-dimethoxyphenyl)amino)cyclobutan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rel-(1R,2R)-2-((3,4-dimethoxyphenyl)amino)cyclobutan-1-ol is an organic compound that features a cyclobutane ring substituted with an amino group attached to a 3,4-dimethoxyphenyl group and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,2R)-2-((3,4-dimethoxyphenyl)amino)cyclobutan-1-ol typically involves the following steps:
Formation of the Cyclobutane Ring: This can be achieved through [2+2] cycloaddition reactions involving alkenes.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using appropriate amines.
Attachment of the 3,4-Dimethoxyphenyl Group: This step can involve coupling reactions such as Suzuki or Heck coupling.
Hydroxyl Group Addition: The hydroxyl group can be introduced through oxidation reactions.
Industrial Production Methods
Industrial production methods may involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions (temperature, pressure, solvents) are fine-tuned to achieve the desired product efficiently.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to modify the amino group or the cyclobutane ring.
Substitution: Various substitution reactions can occur at the amino group or the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles, and bases.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or modified cyclobutane derivatives.
Substitution: Formation of substituted aromatic compounds.
科学的研究の応用
Medicinal Chemistry: As a precursor or intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: As a building block for more complex molecules.
Biological Studies: Investigating its effects on biological systems and potential therapeutic uses.
Industrial Applications: In the production of fine chemicals and materials.
作用機序
The mechanism of action of Rel-(1R,2R)-2-((3,4-dimethoxyphenyl)amino)cyclobutan-1-ol would depend on its specific interactions with molecular targets. Typically, such compounds may interact with enzymes, receptors, or other proteins, influencing biological pathways and processes.
類似化合物との比較
Similar Compounds
Cyclobutanol Derivatives: Compounds with similar cyclobutane structures.
Aminophenyl Compounds: Compounds with amino groups attached to phenyl rings.
Dimethoxyphenyl Compounds: Compounds with methoxy groups on the phenyl ring.
Uniqueness
Rel-(1R,2R)-2-((3,4-dimethoxyphenyl)amino)cyclobutan-1-ol is unique due to its specific combination of functional groups and stereochemistry, which may confer distinct chemical and biological properties compared to other similar compounds.
特性
分子式 |
C12H17NO3 |
|---|---|
分子量 |
223.27 g/mol |
IUPAC名 |
(1R,2R)-2-(3,4-dimethoxyanilino)cyclobutan-1-ol |
InChI |
InChI=1S/C12H17NO3/c1-15-11-6-3-8(7-12(11)16-2)13-9-4-5-10(9)14/h3,6-7,9-10,13-14H,4-5H2,1-2H3/t9-,10-/m1/s1 |
InChIキー |
HQCWHSJIWABTBR-NXEZZACHSA-N |
異性体SMILES |
COC1=C(C=C(C=C1)N[C@@H]2CC[C@H]2O)OC |
正規SMILES |
COC1=C(C=C(C=C1)NC2CCC2O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 1-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate](/img/structure/B13367173.png)
![[(13S,17S)-13-methyl-3-oxidanylidene-2,6,7,8,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl] ethanoate](/img/structure/B13367175.png)
![6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-3-[1-(methylsulfonyl)piperidin-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367177.png)
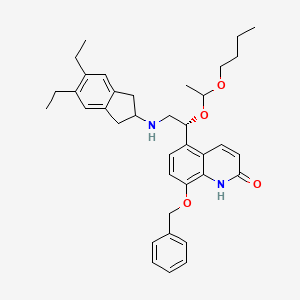
![6-(2-Fluorophenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367186.png)
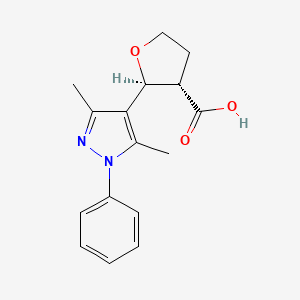
![2-(5-methoxy-2-methyl-4-oxopyridin-1(4H)-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B13367205.png)
![Ethyl 3-{[2-(2-hydroxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate](/img/structure/B13367209.png)
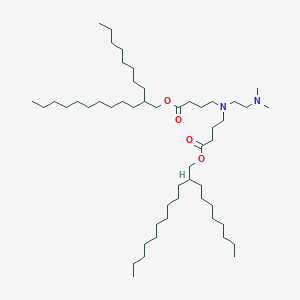
![N-benzyl(5-{[benzyl(methyl)amino]methyl}-2,2-dimethyl-1,3-dioxolan-4-yl)-N-methylmethanamine](/img/structure/B13367215.png)
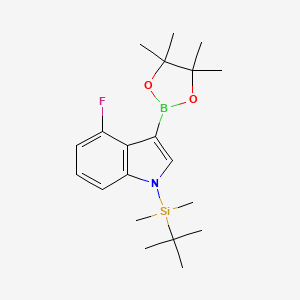
![1-[(2-Ethoxy-5-methylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B13367229.png)
![6-(1H-pyrazol-1-yl)-N-[2-(trifluoromethoxy)phenyl]nicotinamide](/img/structure/B13367235.png)

